

Standard Operating Procedure for Quality Control of "Diaba" in Manufacturing

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Compound of Interest

Compound Name: DIABA

Cat. No.: B009060

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Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

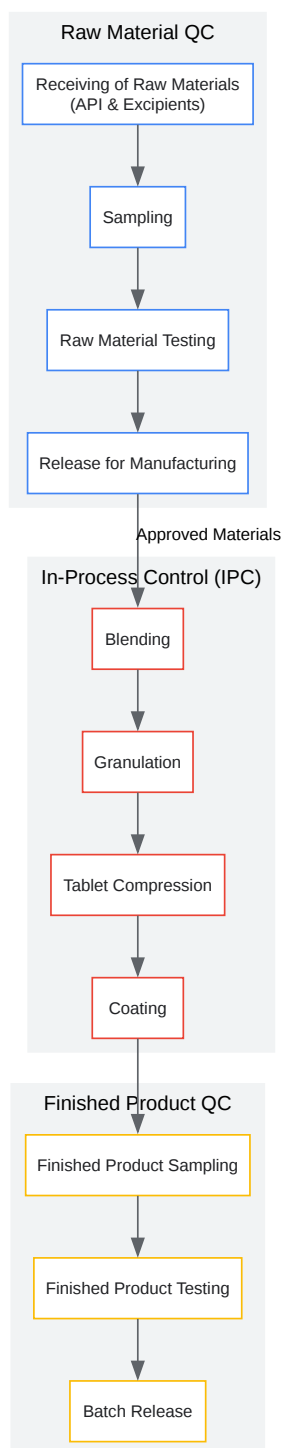
This document outlines the standard operating procedure (SOP) for the quality control of "**Diaba**," a hypothetical oral hypoglycemic agent for the management of type 2 diabetes. The procedures detailed herein are designed to ensure that each batch of "**Diaba**" meets the required standards of quality, safety, and efficacy. These protocols are critical for maintaining batch-to-batch consistency and adhering to Good Manufacturing Practices (GMP).^{[1][2][3]}

The quality control process for "**Diaba**" encompasses a comprehensive evaluation of raw materials, in-process materials, and the final drug product.^{[3][4]} This SOP provides detailed methodologies for the key analytical tests to be performed at each stage of manufacturing.

Quality Control Workflow

The overall quality control workflow for "**Diaba**" is depicted in the diagram below. This process ensures that all materials and the final product are rigorously tested before release.

Figure 1: Diaba Quality Control Workflow



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Caption: Overall workflow for **Diaba** quality control from raw materials to finished product.

Raw Material Quality Control

All raw materials, including the Active Pharmaceutical Ingredient (API) and excipients, must be tested and approved prior to use in manufacturing.

Experimental Protocol: Identification of "Diaba" API using HPLC

Objective: To confirm the identity of the "**Diaba**" API.

Methodology:

- **Standard Preparation:** Accurately weigh and dissolve a known amount of "**Diaba**" reference standard in the mobile phase to obtain a standard solution of 100 µg/mL.
- **Sample Preparation:** Accurately weigh and dissolve a sample of the "**Diaba**" API in the mobile phase to obtain a sample solution of 100 µg/mL.
- **Chromatographic Conditions:**
 - Column: C18, 4.6 mm x 150 mm, 5 µm
 - Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% formic acid
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 µL
 - Detector: UV at 254 nm
- **Procedure:** Inject the standard and sample solutions into the HPLC system.
- **Acceptance Criteria:** The retention time of the major peak in the sample chromatogram should match that of the standard chromatogram within ±2%.

Data Presentation: Raw Material Specifications

Test Parameter	Specification
"Diaba" API	
Identification (HPLC)	Retention time matches reference standard
Assay (HPLC)	98.0% - 102.0%
Water Content (Karl Fischer)	Not more than 0.5%
Residue on Ignition	Not more than 0.1%
Heavy Metals	Not more than 10 ppm
Excipients (e.g., Lactose)	
Identification (IR)	Conforms to standard spectrum
Appearance	White crystalline powder
Loss on Drying	Not more than 1.0%

In-Process Quality Control

In-process controls are performed at critical stages of the manufacturing process to ensure the product meets all specifications before it becomes a finished product.[\[3\]](#)

Experimental Protocol: Blend Uniformity

Objective: To ensure the uniform distribution of "**Diaba**" API in the powder blend.

Methodology:

- Collect a minimum of 10 samples from different locations within the blender.
- Prepare each sample for analysis by dissolving a known weight of the blend in a suitable solvent to achieve a theoretical concentration of 100 µg/mL of "**Diaba**".
- Analyze each sample by HPLC using the method described in section 3.1.
- Acceptance Criteria: The relative standard deviation (RSD) of the assay values from the 10 samples should not be more than 5.0%.

Data Presentation: In-Process Control Parameters

Process Step	Test Parameter	Specification
Blending	Blend Uniformity	RSD \leq 5.0%
Granulation	Particle Size Distribution	Conforms to established profile
Loss on Drying	1.0% - 2.0%	
Tablet Compression	Average Weight	\pm 5% of target weight
Hardness	5 - 10 kp	
Thickness	\pm 5% of target thickness	
Friability	Not more than 1.0%	

Finished Product Quality Control

The finished "**Diaba**" tablets undergo a final round of comprehensive testing before they are released for distribution.[3]

Experimental Protocol: Dissolution Testing

Objective: To measure the rate and extent of "**Diaba**" release from the tablet.

Methodology:

- Apparatus: USP Apparatus 2 (Paddle)
- Dissolution Medium: 900 mL of 0.1 N HCl
- Temperature: 37 ± 0.5 °C
- Paddle Speed: 50 RPM
- Procedure:
 - Place one tablet in each of the 6 dissolution vessels.
 - Withdraw samples at 15, 30, 45, and 60 minutes.

- Analyze the samples by UV-Vis spectrophotometry at 254 nm.
- Acceptance Criteria: Not less than 80% (Q) of the labeled amount of "**Diaba**" is dissolved in 45 minutes.

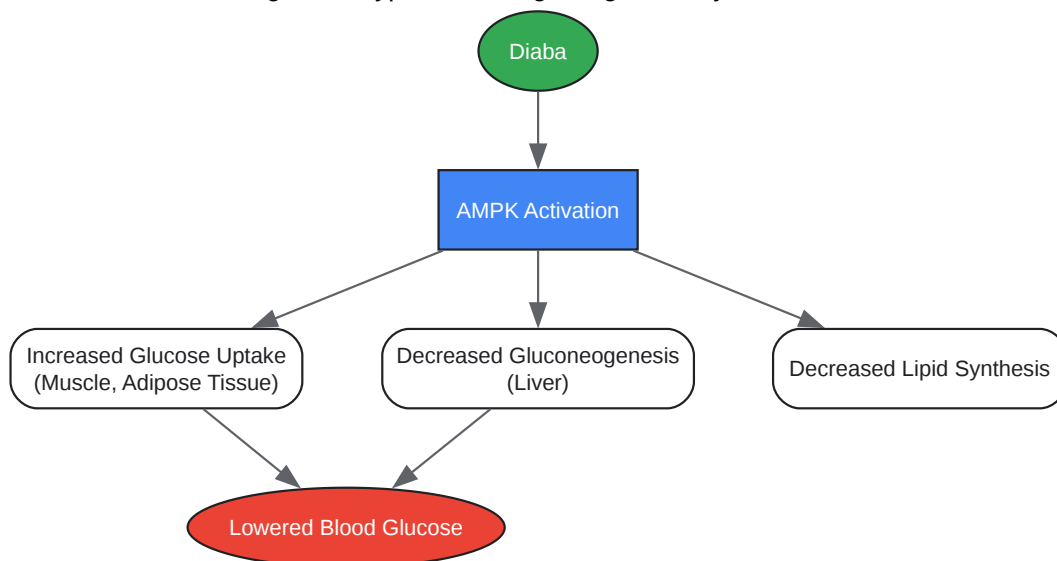
Data Presentation: Finished Product Specifications

Test Parameter	Specification
Appearance	White, round, biconvex, film-coated tablets
Identification (HPLC)	Retention time matches reference standard
Assay (HPLC)	95.0% - 105.0% of labeled amount
Uniformity of Dosage Units	Complies with USP <905>
Dissolution	NLT 80% (Q) in 45 minutes
Microbiological Purity	Complies with USP <61> and <62>

Signaling Pathway (Hypothetical)

As "**Diaba**" is a hypothetical anti-diabetic drug, a potential mechanism of action could involve the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy metabolism.

Figure 2: Hypothetical Signaling Pathway of Diaba



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Caption: Hypothetical mechanism of action for **Diaba** via the AMPK signaling pathway.

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